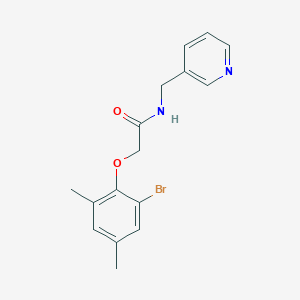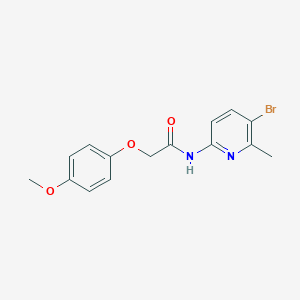![molecular formula C25H33N3O3 B250782 4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B250782.png)
4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is a chemical compound used in scientific research. It is a small molecule inhibitor of several protein kinases, making it a useful tool for studying cellular signaling pathways.
Mécanisme D'action
The mechanism of action of 4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves the inhibition of several protein kinases. Specifically, it binds to the ATP-binding site of these kinases, preventing them from phosphorylating their downstream targets. This leads to a disruption of cellular signaling pathways and ultimately a decrease in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein kinases that it inhibits. However, in general, it has been shown to decrease cell growth and survival in a variety of cell types, including cancer cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in lab experiments is its potency as a kinase inhibitor. It is able to inhibit several kinases at low concentrations, making it a useful tool for studying cellular signaling pathways. However, one limitation is its specificity. It may inhibit other kinases in addition to its intended targets, leading to off-target effects.
Orientations Futures
There are several future directions for research involving 4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. One direction is to investigate its potential as a therapeutic agent for cancer. It has already been shown to decrease cell growth and survival in cancer cells, and further studies could determine its efficacy in animal models and human clinical trials. Another direction is to investigate its potential as a tool for studying other cellular signaling pathways beyond the ones it currently targets. Finally, further studies could be done to improve its specificity and reduce off-target effects.
Méthodes De Synthèse
The synthesis of 4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves several steps. The starting material is 4-isobutoxyaniline, which is reacted with 4-isobutyryl chloride to form 4-isobutyryloxyaniline. This intermediate is then reacted with 2-(4-chlorophenyl)ethanamine to form the final product. The synthesis method is well-established and has been reported in several scientific publications.
Applications De Recherche Scientifique
4-isobutoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is a potent inhibitor of several protein kinases, including Akt, p70S6K, and mTOR. These kinases are involved in a variety of cellular signaling pathways, including cell growth, proliferation, and survival. Therefore, this compound has been used extensively in scientific research to study the role of these kinases in various cellular processes. For example, it has been used to investigate the role of Akt in cancer cell growth and survival.
Propriétés
Formule moléculaire |
C25H33N3O3 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C25H33N3O3/c1-18(2)17-31-21-11-9-20(10-12-21)24(29)26-22-7-5-6-8-23(22)27-13-15-28(16-14-27)25(30)19(3)4/h5-12,18-19H,13-17H2,1-4H3,(H,26,29) |
Clé InChI |
KCTRGKSNYRGBMV-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250700.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B250701.png)
![2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250704.png)
![4-ethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250706.png)
![5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250708.png)
![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)





